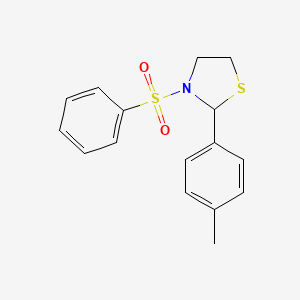
Butane-1,1,1-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butane-1,1,1-tricarboxylic acid is an organic compound characterized by the presence of three carboxyl functional groups (-COOH) attached to a butane backbone. This compound is part of the tricarboxylic acid family, which includes other well-known acids such as citric acid. Tricarboxylic acids play significant roles in various biochemical processes, including the citric acid cycle, which is fundamental to cellular respiration in aerobic organisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,1,1-tricarboxylic acid can be achieved through several methods. One common approach involves the reaction of dialkyl phosphite with ethene-1,2-dicarboxylic acid dialkyl ester in the presence of a basic catalyst. This reaction yields a phosphonosuccinic acid tetraalkyl ester, which is then reacted with acrylic acid alkyl ester in the presence of an alkaline catalyst. The final product is obtained by saponification of the reaction mixture .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process typically includes the use of continuous reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Butane-1,1,1-tricarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the three carboxyl groups, which can participate in different chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the carboxyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carboxyl groups, often using reagents like thionyl chloride (SOCl2) to form acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction typically yields alcohols. Substitution reactions can produce a variety of derivatives, including esters and amides .
Applications De Recherche Scientifique
Butane-1,1,1-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in metabolic pathways, particularly in the citric acid cycle.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a chelating agent.
Industry: It is used in the production of polymers, as a corrosion inhibitor, and in the formulation of cleaning agents .
Mécanisme D'action
The mechanism of action of butane-1,1,1-tricarboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it participates in the citric acid cycle, where it helps in the conversion of acetyl-CoA into energy through a series of enzymatic reactions. The compound’s carboxyl groups play a crucial role in binding to enzymes and facilitating these biochemical transformations .
Comparaison Avec Des Composés Similaires
Butane-1,1,1-tricarboxylic acid can be compared with other tricarboxylic acids such as citric acid, isocitric acid, and aconitic acid. While all these compounds share the presence of three carboxyl groups, their structural differences lead to unique chemical properties and biological functions. For instance:
Citric Acid: Known for its role in the citric acid cycle and its widespread use in food and beverages.
Isocitric Acid: An isomer of citric acid, also involved in the citric acid cycle.
Aconitic Acid: Exists in cis and trans forms and is an intermediate in the citric acid cycle
This compound is unique due to its specific arrangement of carboxyl groups, which influences its reactivity and applications in various fields.
Propriétés
Numéro CAS |
405914-62-7 |
|---|---|
Formule moléculaire |
C7H10O6 |
Poids moléculaire |
190.15 g/mol |
Nom IUPAC |
butane-1,1,1-tricarboxylic acid |
InChI |
InChI=1S/C7H10O6/c1-2-3-7(4(8)9,5(10)11)6(12)13/h2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13) |
Clé InChI |
ZNFNDZCXTPWRLQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=O)O)(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


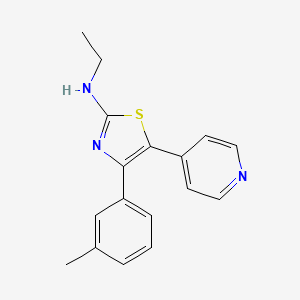
![3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline](/img/structure/B14236537.png)
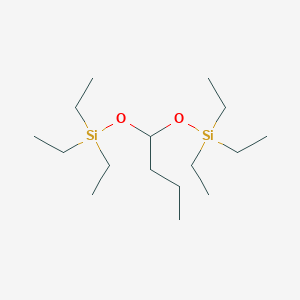
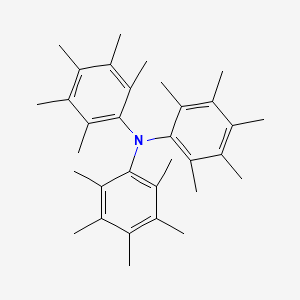
![(2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal](/img/structure/B14236547.png)
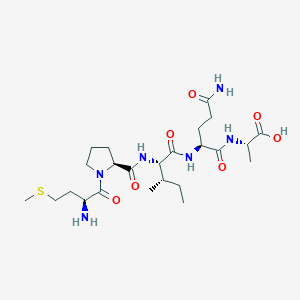
![Bicyclo[2.2.2]octan-2-imine](/img/structure/B14236556.png)
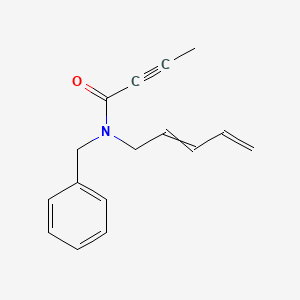
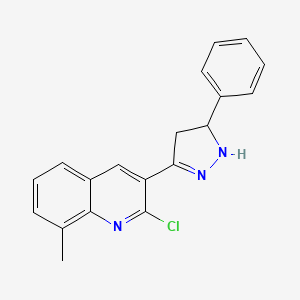
![1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14236573.png)
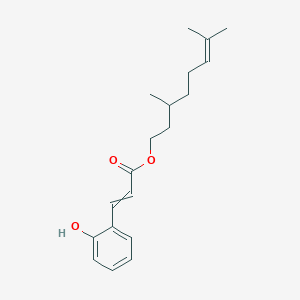
![Pyridinium, 1-[2-(4-cyanophenyl)-2-oxoethyl]-2-methyl-, bromide](/img/structure/B14236586.png)
